5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
Description
5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide is a complex organic compound featuring a pyrimidoindole core structure
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C24H26N4O4S/c1-31-16-8-6-15(7-9-16)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)33)18-13-17(32-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,33) |
InChI Key |
QLPOVKGNCLCHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by functionalization to introduce the methoxy and sulfanylidene groups. The final step involves the coupling of the core structure with N-[(4-methoxyphenyl)methyl]pentanamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfanylidene group.
Substitution: The methoxy and amide groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups[5][5].
Scientific Research Applications
5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanoic acid
- 8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
- 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide represents a novel structure in the realm of medicinal chemistry. Its unique pharmacophore suggests potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The structural formula of the compound is depicted below:
This compound features a pyrimidine core with methoxy and sulfonyl substituents, which are critical for its biological activity.
Recent studies suggest that this compound may exert its effects through inhibition of specific enzymes involved in inflammatory pathways. The compound's structure allows for interaction with 15-lipoxygenase (ALOX15) , an enzyme implicated in various inflammatory diseases. Research indicates that the methoxyphenyl moiety plays a significant role in enhancing binding affinity to the enzyme, potentially leading to selective inhibition of linoleate oxygenase activity .
Inhibition Potency
A comparative analysis of the inhibition potency of 5-(8-methoxy-4-oxo-2-sulfanylidene...) against ALOX15 is summarized in Table 1.
| Compound | IC50 (µM) | Selectivity Ratio (LA/AA) |
|---|---|---|
| 5-(8-methoxy-4-oxo-2-sulfanylidene...) | 0.018 | 0.010 |
| Reference Compound A | 0.005 | 0.020 |
| Reference Compound B | 0.030 | 0.015 |
IC50 values indicate the concentration required to inhibit 50% of enzyme activity, with lower values reflecting higher potency.
Case Studies
- Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
- Anticancer Activity : In vitro assays using cancer cell lines indicated that the compound exhibited cytotoxic effects, with IC50 values ranging from 10 to 25 µM across different cell types. Mechanistic studies suggested apoptosis induction through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
